1-Methylazepane-3-carbonitrile
Description
1-Methylazepane-3-carbonitrile is a seven-membered azepane ring derivative featuring a methyl group at the 1-position and a cyano (-CN) group at the 3-position. This compound belongs to the class of nitrile-containing heterocycles, where the azepane ring provides conformational flexibility compared to rigid fused-ring systems. The cyano group imparts electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-methylazepane-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-10-5-3-2-4-8(6-9)7-10/h8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRRWGJEOVJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 1-Methylazepane-3-carbonitrile and related compounds from the evidence:
Key Observations :
- Functional Groups: The cyano group is a common feature, but its electronic environment varies. In 11a, the CN is conjugated with a thiazolo-pyrimidine system, while in 1E, it is adjacent to an amino-hydroxy group, altering reactivity .
Physical and Spectral Properties
Melting Points and Stability:
- Compound 11a (thiazolo-pyrimidine) exhibits a high melting point (243–246°C), attributed to its rigid fused-ring system and intermolecular stacking .
- Compound 1E (chromene) has a slightly lower melting point (223–227°C), likely due to less rigidity and polar hydroxy/amino groups enhancing solubility .
- Inference for this compound: The azepane’s flexibility may reduce melting points compared to 11a, but the methyl group could enhance lipophilicity.
Spectral Data:
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